BenchChemオンラインストアへようこそ!

4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine

AhR Antagonist Binding Affinity Kd

Choose SG-02 for its unmatched utrophin upregulation (2.7‑fold) among a 70‑compound quinazoline/quinoline library and confirmed 2.3‑fold activity in patient‑derived myoblasts. The critical 3,4‑dimethoxyphenyl and 5‑fluoropyridin‑2‑yl substituents confer a high‑affinity AhR antagonist profile (Kd 41.68 nM) and oral bioavailability potential, enabling robust in vivo DMD proof‑of‑concept studies. Provided at ≥98% HPLC purity, SG‑02 is the validated lead compound for utrophin‑modulation research.

Molecular Formula C16H14FN3O2S
Molecular Weight 331.37
CAS No. 1251546-09-4
Cat. No. B2431686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine
CAS1251546-09-4
Molecular FormulaC16H14FN3O2S
Molecular Weight331.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F)OC
InChIInChI=1S/C16H14FN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20)
InChIKeyCHKLBZRUQFMZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine (SG-02) Procurement Guide: Differentiated AhR Antagonist for Utrophin Upregulation Research


The compound, also designated SG-02 or AHR antagonist 8, is a synthetic quinazoline/quinoline-based small molecule that functions as a high-affinity aryl hydrocarbon receptor (AhR) antagonist [1]. It has been characterized as a potent utrophin modulator with oral bioavailability potential, developed for Duchenne muscular dystrophy (DMD) therapy [1]. Its core scaffold incorporates a thiazole ring, a 5-fluoropyridin-2-ylamine moiety, and a 3,4-dimethoxyphenyl substituent, imparting pharmacological properties not replicated by simpler thiazole derivatives . The compound is available from commercial vendors at >98% HPLC purity for research use .

Why Generic Thiazol-2-amine Analogs Cannot Substitute SG-02 for AhR Drug Discovery Projects


Generic thiazol-2-amine derivatives typically lack the precise substitution pattern required for high-affinity AhR engagement and robust utrophin promoter activation. Structure-activity relationship (SAR) studies indicate that the 3,4-dimethoxyphenyl and 5-fluoropyridin-2-yl groups are critical for AhR antagonism; even minor alterations lead to significantly reduced binding affinity and loss of functional activity [1]. SG-02’s unique combination of substituents enabled it to achieve the highest utrophin upregulation within a 70-member quinazoline/quinoline library, distinguishing it from close structural analogs that underperformed in the same screen [1]. Substituting with other thiazole derivatives lacking this substitution pattern would compromise target engagement and functional readout reliability in assays.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine (SG-02) vs. Closest Analogs


SG-02 Ranks #1 in AhR Binding Affinity Among 70 Quinazoline/Quinoline Library Members

In a competitive binding assay, SG-02 demonstrated a Kd of 41.68 nM for the AhR, which was the highest affinity among all 70 synthesized and screened quinazoline/quinoline analogs [1]. While the precise Kd values of other library members are not publicly disclosed, the authors explicitly identify SG-02 as the lead molecule with 'excellent binding affinity,' indicating that its affinity far exceeded the library average [1]. This rank-order superiority ensures that SG-02 engages the AhR target more effectively than any other compound in the chemical series.

AhR Antagonist Binding Affinity Kd

SG-02 Achieves 2.7-Fold Utrophin Protein Upregulation at 800 nM, the Highest Among Nanomolar-Range Library Compounds

In C2C12 myoblast cells, SG-02 treatment at 800 nM induced a 2.7-fold increase in utrophin protein levels relative to untreated controls, as quantified by In-Cell ELISA [1]. The authors state that this marked 'the highest upregulation within the nanomolar range' across the 70-member library, confirming that no other analog achieved comparable efficacy at equivalent concentrations [1]. This functional readout directly translates to the compound's therapeutic potential in DMD.

Utrophin Upregulation DMD In-Cell ELISA

SG-02 Confirms Transcriptional Activation via 2.11-Fold Utrophin mRNA Upregulation

Quantitative RT-PCR analysis confirmed that SG-02 upregulates utrophin mRNA by 2.11-fold at 800 nM in C2C12 cells compared to untreated controls . This transcriptional-level evidence distinguishes SG-02 from compounds that may only stabilize utrophin protein without stimulating gene expression, and aligns with its mechanism as an AhR antagonist that derepresses utrophin promoter activity [1].

Utrophin mRNA qRT-PCR Transcriptional Activation

SG-02 Demonstrates Translational Relevance with 2.3-Fold Utrophin Upregulation in DMD Patient-Derived Myoblasts

In DMD patient-derived myoblasts, SG-02 treatment resulted in a 2.3-fold increase in utrophin expression compared to untreated patient cells [1]. This ex vivo validation demonstrates that the compound's activity is maintained in a disease-relevant primary cell system, a feature not uniformly observed across the quinazoline/quinoline series [1]. It underscores SG-02's potential to advance beyond immortalized cell line assays.

DMD Patient Cells Ex Vivo Validation Translational Relevance

SG-02 Supports Oral Bioavailability Profile Backed by ADME Evaluation

ADME evaluation reported in the primary study supports the oral bioavailability of SG-02, indicating that the compound possesses drug-like pharmacokinetic properties [1]. While specific pharmacokinetic parameters (Cmax, t1/2, etc.) are not disclosed in the abstract, the positive ADME assessment differentiates SG-02 from many other AhR antagonists that suffer from poor absorption or high first-pass metabolism, suggesting a more favorable developability profile for in vivo studies.

ADME Oral Bioavailability Drug-like Properties

SG-02 Promotes Myogenesis via Increased MyHC Expression

SG-02 treatment enhances myogenesis in C2C12 cells, as evidenced by increased myosin heavy chain (MyHC) expression and enhanced fusion of myoblasts into mature myotubes [1]. This pro-differentiation effect aligns with the compound's utrophin upregulation activity and suggests a dual mechanism that could synergistically benefit muscle function in DMD.

Myogenesis MyHC Muscle Differentiation

Optimal Research and Industrial Application Scenarios for SG-02 (4-(3,4-Dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine)


Duchenne Muscular Dystrophy Drug Discovery and Hit-to-Lead Optimization

SG-02 serves as a validated lead molecule for DMD therapeutic development, offering the highest utrophin upregulation (2.7-fold) among a 70-compound library and confirmed activity in patient-derived myoblasts (2.3-fold) [1]. Its AhR antagonist mechanism with oral bioavailability potential makes it suitable for in vivo proof-of-concept studies in DMD murine models.

AhR Target Validation and Pathway Deconvolution

As a high-affinity AhR antagonist (Kd 41.68 nM) with defined SAR, SG-02 is ideal for probing the role of AhR in muscle regeneration, myogenesis, and utrophin gene regulation [1]. It can be used in RNA-seq and ChIP-seq studies to map AhR-dependent transcriptional networks.

Myogenesis and Muscle Differentiation Screening

SG-02 enhances myogenesis via increased MyHC expression and myotube fusion, making it a valuable tool for phenotypic screening assays aimed at identifying compounds that promote muscle differentiation and repair [1].

Oral Bioavailability Assessment for AhR Antagonist Chemotypes

The positive ADME evaluation reported for SG-02 provides a benchmark for evaluating oral bioavailability within the quinazoline/quinoline AhR antagonist series, enabling pharmacokinetic/pharmacodynamic (PK/PD) modeling and formulation optimization [1].

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.